

The Chemistry and Pharmacology of Taxine Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: *Taxin B*

Cat. No.: *B026746*

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An in-depth exploration of the history, discovery, and analysis of **Taxin B** and its congeners for researchers, scientists, and drug development professionals.

Introduction

The *Taxus* species, commonly known as yew, are coniferous trees and shrubs with a rich history intertwined with both toxicity and medicinal potential. While the anticancer properties of paclitaxel (Taxol®), a complex taxane diterpenoid isolated from the Pacific yew (*Taxus brevifolia*), are widely recognized, the trees also produce a class of toxic alkaloids known as taxines. These compounds are responsible for the cardiotoxic effects observed in cases of yew poisoning. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and analytical methodologies for **Taxin B** and other significant taxine alkaloids.

History and Discovery

The toxic nature of the yew tree has been documented since antiquity. However, the scientific investigation into its poisonous constituents began in the 19th century.

- 1828: Piero Peretti made the first attempt to isolate the toxic substance from the yew tree, successfully extracting a bitter compound.^[1]
- 1856: A pharmacist in Arnstadt, H. Lucas, isolated a white alkaloid powder from the foliage of *Taxus baccata* L., which he named "taxine".^[1]

- 1876: The crystalline form of this substance was first isolated by a French chemist, W. Marmé.[\[1\]](#)
- 1890: A. Hilger and F. Brande proposed the first molecular formula for taxine as $C_{37}H_{52}NO_{10}$ based on elemental combustion analysis.[\[1\]](#)
- 1956: A pivotal discovery was made by Graf and Boeddeker, who demonstrated through electrophoresis that "taxine" was not a single compound but a complex mixture of alkaloids. They successfully separated the two major components, naming them taxine A and taxine B. Taxine A constituted approximately 1.3% of the alkaloid mixture, while the more abundant taxine B made up about 30%.[\[1\]](#)
- 1982: The complete chemical structure of taxine A was elucidated.[\[1\]](#)
- 1991: The full structure of the principal toxic component, taxine B, was finally reported.[\[1\]](#)

These discoveries laid the foundation for a deeper understanding of the toxicology and pharmacology of yew alkaloids.

Physicochemical and Toxicological Data

The taxine alkaloids are a group of structurally related diterpenoid alkaloids. **Taxin B** is recognized as the most cardiotoxic of these compounds.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of Taxin A and **Taxin B** is presented in Table 1.

Property	Taxin A	Taxin B
IUPAC Name	2 α ,13 α -Diacetoxy-7 β ,10 β -dihydroxy-9-oxo-2(3 \rightarrow 20)-abeotaxa-4(20),11-dien-5 α -yl (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate	10 β -Acetoxy-1,2 α ,9 α -trihydroxy-13-oxotaxa-4(20),11-dien-5 α -yl (3R)-3-(dimethylamino)-3-phenylpropanoate
Chemical Formula	C ₃₅ H ₄₇ NO ₁₀	C ₃₃ H ₄₅ NO ₈
Molar Mass	641.751 g·mol ⁻¹	583.7 g/mol
Melting Point	204-206 °C	Not available
CAS Number	1361-49-5	1361-50-8

Table 1: Physicochemical properties of Taxin A and **Taxin B**.[\[1\]](#)

Toxicity Data

The toxicity of taxine alkaloids varies among different animal species. The estimated minimum lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[\[1\]](#) Several studies have also determined the LD50 values in animal models (Table 2).

Animal	Route of Administration	LD ₅₀ (mg/kg)	95% Confidence Limits
Mice	Oral (po)	19.72	16.84-23.09
Mice	Intraperitoneal (ip)	21.88	19.66-24.35
Rats	Subcutaneous (sc)	20.18	18.35-22.20

Table 2: Acute toxicity (LD₅₀) of taxine isolated from yew leaves in mice and rats.[\[2\]](#)

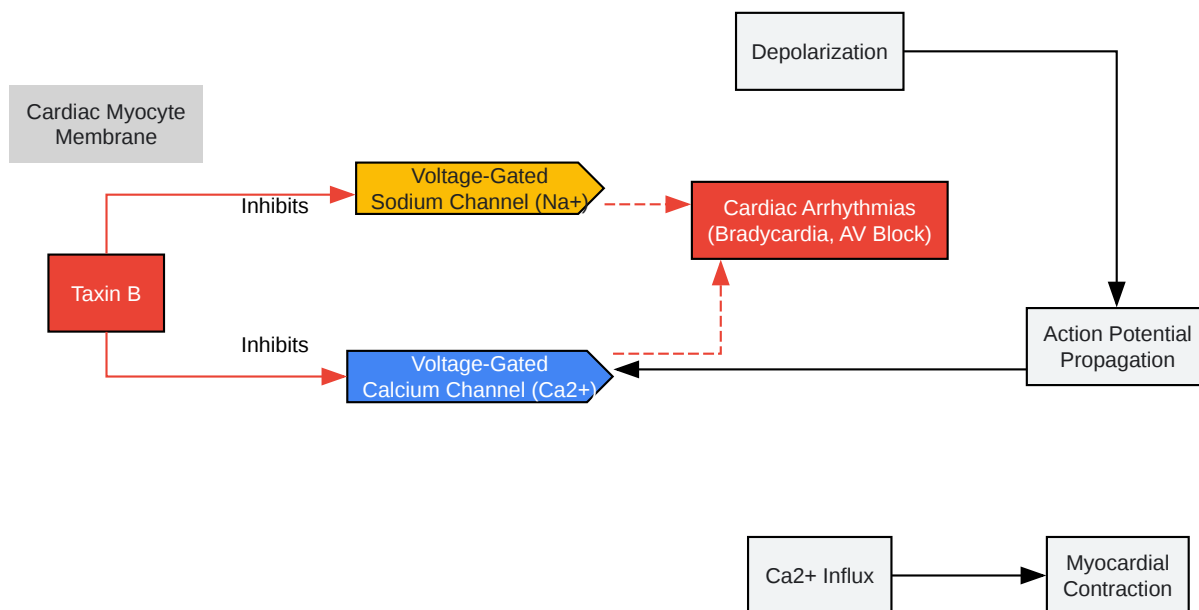
Mechanism of Action and Signaling Pathway

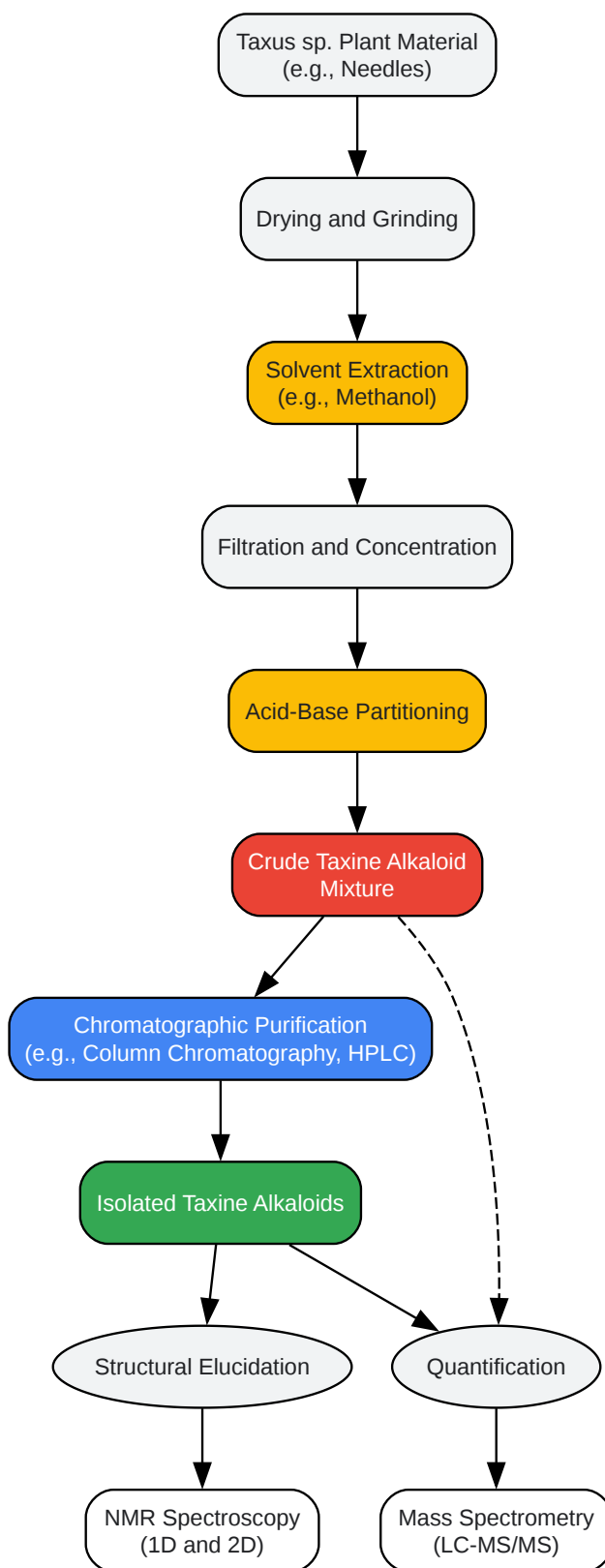
The primary toxic effect of taxine alkaloids is on the cardiovascular system. **Taxin B**, the most potent of these compounds, acts as a non-selective antagonist of calcium and sodium channels in cardiac myocytes.[\[1\]](#)[\[3\]](#) This disruption of ion channel function leads to an increase

in intracellular calcium concentration, resulting in a cascade of detrimental effects on cardiac function.[1]

The mechanism of action involves the following key steps:

- **Binding to Ion Channels:** **Taxin B** binds to both voltage-gated sodium (Na^+) and calcium (Ca^{2+}) channels on the membrane of heart muscle cells.
- **Inhibition of Ion Influx:** This binding inhibits the normal flow of sodium and calcium ions into the cell during an action potential.
- **Altered Action Potential:** The reduced ion influx alters the shape and duration of the cardiac action potential, leading to a decreased rate of depolarization.[1]
- **Negative Inotropic and Chronotropic Effects:** The overall effect is a reduction in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).
- **Cardiac Arrhythmias:** The disruption of normal electrical conduction in the heart can lead to various arrhythmias, including bradycardia, atrioventricular block, and ventricular tachyarrhythmias, which can ultimately result in cardiac arrest.[3]





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